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Get Quote

Ansofaxine hydrochloride (development codes LY03005, LPM570065; also known as toludesvenlafaxine)

is a novel chemical entity classified as a serotonin-norepinephrine-dopamine reuptake inhibitor

(SNDRI) [1] [2]. It was developed by Luye Pharma Group and represents the first triple reuptake inhibitor of

its class to reach clinical use [3].

The drug has been approved in China (November 2022) under the brand name Ruoxinlin for Major

Depressive Disorder (MDD) [1] [3]. As of 2025, its New Drug Application remains under review by the U.S.

FDA, with additional clinical development ongoing for generalized anxiety disorder [1] [4].

Table 1: Development Status and Key Characteristics of Ansofaxine

Attribute Description

Chemical Name (±)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-
methylbenzoate hydrochloride [5]

Molecular Formula C₂₄H₃₂ClNO₃ [5]

Molecular Weight 417.97 g/mol [5]

Mechanism of Action Triple Reuptake Inhibitor (SNDRI) [1] [2]

Approval Status (China) Approved for MDD (Nov 2022) [1]

FDA Status (as of 2025) NDA Under Review [1] [4]
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Attribute Description

Other Indications
(Development)

Generalized Anxiety Disorder (Phase 3) [1]

Mechanism of Action and Pharmacological
Characterization

Ansofaxine functions as a prodrug that is rapidly hydrolyzed by ubiquitous esterases to its active metabolite,

desvenlafaxine (O-desmethylvenlafaxine, ODV) [2]. Unlike its metabolite—a known SNRI—ansofaxine

itself, along with the generated desvenlafaxine, achieves sufficient brain concentration to inhibit the reuptake

of all three monoamine neurotransmitters [2].

Table 2: In Vitro Pharmacological Profile of Ansofaxine

Assay Type Target
Result (IC₅₀ or
Kᵢ)

Experimental Details

Radioligand Binding (Kᵢ) [6]

[2]

Serotonin Transporter

(SERT)

1,330 ± 82.5

nM

Human SERT protein

Norepinephrine

Transporter (NET)

2,200 ± 278

nM

Human NET protein

Dopamine Transporter

(DAT)

227 ± 21.7 nM Human DAT protein

Functional Reuptake
Inhibition (IC₅₀) [1] [5]

Serotonin (5-HT) 723 nM / 31.4

± 0.4 nM

CHO cells expressing

human SERT

Norepinephrine (NE) 763 nM / 586.7

± 84 nM

CHO cells expressing

human NET

Dopamine (DA) 491 nM / 733.2

± 10 nM

CHO cells expressing

human DAT
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The key differentiator of ansofaxine from conventional SNRIs is its meaningful dopaminergic activity.

Microdialysis studies in rats demonstrate that acute and chronic administration of ansofaxine oral suspension

increases extracellular levels of serotonin, norepinephrine, and dopamine in the striatum more effectively

than equivalent doses of desvenlafaxine [2] [5]. This balanced triple activity is theorized to underlie potential

benefits in treating anhedonia, improving cognitive function, and reducing sexual dysfunction associated

with SSRIs/SNRIs [6] [2].

Visualizing the Prodrug Mechanism and Neurochemical Effects

The following diagram illustrates the conversion and primary neurochemical mechanism of action of

ansofaxine.
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Ansofaxine is converted to desvenlafaxine, which inhibits SERT, NET, and DAT, increasing neurotransmitter

levels in the synaptic cleft.

Key Experimental Protocols for Preclinical Research

In Vitro Binding and Reuptake Inhibition Assays
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This protocol is critical for characterizing the compound's affinity and functional potency at human

monoamine transporters [2].

Cell Lines: Chinese hamster ovary (CHO) cells stably expressing human DAT, NET, or SERT.
Binding Assay: Cell membrane preparations are incubated with test compounds and a specific

radioligand (e.g., [³H]paroxetine for SERT). Reactions are performed in a buffer like Krebs-HEPES.
After incubation, the reaction is terminated by rapid filtration, and bound radioactivity is measured via

liquid scintillation spectrometry. Kᵢ values are calculated from competition binding curves [2].
Functional Reuptake Inhibition: Aliquots of suspended cells are added to assay tubes containing

the test compound (e.g., ansofaxine, DOV21947 as a positive control) and assay buffer. After a 10-
minute pre-incubation at 25°C, a tritiated neurotransmitter (e.g., [³H]DA, [³H]5-HT, [³H]NE) is added.

The reaction proceeds for 10 minutes before termination by filtration. IC₅₀ values for reuptake
inhibition are determined from dose-response curves [2].

In Vivo Microdialysis in Rats

This method directly measures the effect of ansofaxine on extracellular neurotransmitter levels in specific

brain regions of live animals [2] [5].

Animal Model: Adult male/female Sprague-Dawley or Wistar rats.
Surgery and Probe Implantation: A guide cannula is stereotaxically implanted into the target brain

region (e.g., striatum or hypothalamus). After recovery, a microdialysis probe is inserted.
Drug Administration and Sampling: Following baseline perfusion with artificial cerebrospinal fluid,

dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after oral
or intravenous administration of the test drug (e.g., ansofaxine or desvenlafaxine at 0.06 mmol·kg⁻¹).

Sample Analysis: Dialysate samples are analyzed for 5-HT, NE, and DA concentrations using High-
Performance Liquid Chromatography with electrochemical detection (HPLC-ECD).

Pharmacokinetic and Tissue Distribution Study in Rats

This protocol assesses the absorption, distribution, and metabolism of ansofaxine [2].

Dosing and Sampling: Rats receive a single oral dose of ansofaxine. Blood samples are collected at
predetermined time points post-dose via a catheter. At designated times, animals are euthanized, and

tissues (plasma, whole brain, hypothalamus) are collected.
Sample Processing and Analysis: Tissue samples are homogenized. Ansofaxine and its metabolite

desvenlafaxine are extracted from plasma and tissue homogenates. Concentrations are quantified
using a validated analytical method like LC-MS/MS.
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Data Analysis: Non-compartmental analysis is performed on the concentration-time data to

determine key PK parameters: Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC. Tissue-to-plasma ratio calculations
determine specific tissue distribution.

Clinical Trial Data Summary

Robust evidence from large-scale, randomized, double-blind, placebo-controlled trials supports the efficacy

and safety of ansofaxine for MDD.

Table 3: Summary of Key Clinical Trial Outcomes

Trial
Parameter

Phase 2 Trial (6 weeks) [7] Phase 3 Trial (8 weeks) [6]

Dosages 40, 80, 120, 160 mg/day 80 mg/day, 160 mg/day

Primary
Endpoint

Change in HAMD-17 from baseline Change in MADRS from baseline

Result vs.
Placebo

-12.46; χ² = -9.71, p = 0.0447 -20.0 (80 mg) & -19.9 (160 mg) vs. -14.6
(Placebo); p < 0.0001

TRAE
Incidence

51.9% - 65.4% (Active) vs. 38.8%
(Placebo)

59.2% (80 mg) & 65.2% (160 mg) vs.
45.1% (Placebo)

Common AEs Nausea, vomiting, diarrhea, dizziness,
elevated bilirubin/ALT [7]

Generally well-tolerated; safety profile
consistent with Phase 2 [6]

Conclusion and Future Perspectives

Ansofaxine hydrochloride represents a significant innovation in antidepressant therapy as the first-in-class

triple reuptake inhibitor approved for clinical use. Its unique mechanism, enhancing serotonergic,

noradrenergic, and dopaminergic neurotransmission, addresses a key limitation of existing SSRIs and

SNRIs, particularly for symptoms like anhedonia and cognitive deficits [2] [3].
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The compelling efficacy data from Phase 3 trials, coupled with a manageable safety profile, position

ansofaxine as a valuable treatment option for MDD. Future research directions should include:

Long-term trials to establish durability of effect and long-term safety.
Head-to-head studies comparing ansofaxine with first-line SSRIs/SNRIs.

Exploration of its potential efficacy in other disorders where monoamine systems are implicated, such
as generalized anxiety disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
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